Bacoside A3

描述

准备方法

合成路线和反应条件: 巴科西德 A3 的制备涉及从印度积雪草中提取,使用各种溶剂。该过程通常包括:

提取: 植物材料被干燥并研磨成粉末,然后使用甲醇或乙醇等溶剂进行提取。

工业生产方法: 可以使用生物技术方法来增强巴科西德 A3 的工业生产:

细胞悬浮培养: 这种方法包括在受控环境中培养印度积雪草细胞,以产生更高产量的巴科西德。

化学反应分析

反应类型: 巴科西德 A3 会经历各种化学反应,包括:

氧化: 这种反应可以改变化合物中存在的羟基。

常见试剂和条件:

氧化剂: 过氧化氢或高锰酸钾可用于氧化反应。

酸性或碱性条件: 水解可以在酸性或碱性条件下进行,使用盐酸或氢氧化钠.

主要产物:

苷元: 巴科西德 A3 水解产生苷元,如枣仁苷。

糖部分: 水解还会产生糖成分,如葡萄糖和阿拉伯糖.

科学研究应用

Neuroprotective Effects

Mechanisms of Action

Bacoside A3 has demonstrated neuroprotective properties through several mechanisms, including:

- Inhibition of Neuronal Apoptosis : Research indicates that this compound can inhibit neuronal apoptosis induced by β-amyloid, a hallmark of Alzheimer's disease. In vitro studies using U87MG cells showed that pretreatment with this compound significantly improved cell viability and suppressed oxidative stress markers such as reactive oxygen species (ROS) and prostaglandin E2 (PGE2) secretion .

- Enhancement of Neurotransmission : this compound promotes synaptic activity restoration and improves nerve transmission, thereby enhancing cognitive functions .

Case Studies

A study published in Phytotherapy Research revealed that this compound administration led to significant improvements in cognitive performance in animal models subjected to stress-induced memory impairment. The treated groups exhibited enhanced learning and memory capabilities compared to control groups .

Antioxidant Properties

This compound is recognized for its potent antioxidant activity. It reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial in mitigating the risk of chronic diseases associated with oxidative damage, such as cancer and cardiovascular diseases .

Therapeutic Applications

Cognitive Enhancement

this compound is widely studied for its nootropic effects. Clinical trials have shown that it can enhance memory retention and cognitive function in both healthy individuals and those with cognitive impairments. The compound facilitates increased acetylcholine synthesis, which is vital for learning and memory processes .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This action is beneficial in conditions like arthritis and neurodegenerative diseases where inflammation plays a critical role .

Applications in Traditional Medicine

This compound is an integral component of various Ayurvedic formulations aimed at treating neurological disorders, anxiety, and depression. Its incorporation into traditional medicine underscores its historical significance and therapeutic potential.

Data Table: Summary of Research Findings on this compound

作用机制

巴科西德 A3 通过多种机制发挥作用:

乙酰胆碱酯酶抑制: 它抑制乙酰胆碱酯酶,导致脑中乙酰胆碱水平升高,从而增强认知功能.

抗氧化活性: 巴科西德 A3 可以提高抗氧化酶的活性,如超氧化物歧化酶和过氧化氢酶,保护神经元免受氧化损伤.

神经递质调节: 它可以调节神经递质水平,包括血清素和多巴胺,从而有助于其神经保护作用.

相似化合物的比较

巴科西德 A3 因其独特的神经保护和认知增强特性而使其在同类化合物中独树一帜。类似的化合物包括:

巴科西德 A: 一种皂苷混合物,包括巴科西德 A3、巴科帕苷 II 和巴科帕皂苷 C.

巴科帕苷 I: 另一种在印度积雪草中发现的皂苷,具有类似的神经保护作用.

巴科帕皂苷 C: 一种皂苷,其结构与巴科西德 A3 类似,但糖苷键不同.

生物活性

Bacoside A3, a triterpenoid saponin derived from the plant Bacopa monnieri, has garnered significant attention for its diverse biological activities, particularly in neuroprotection, cognitive enhancement, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Neuroprotection : this compound has been shown to inhibit β-amyloid-induced neuronal apoptosis in U87MG cell lines. This effect is mediated by the suppression of oxidative stress markers and inflammatory mediators such as nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) . The compound also prevents the nuclear translocation of NF-κB, a key regulator of inflammation .

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by reducing reactive oxygen species (ROS) generation in a concentration-dependent manner. This activity is crucial in mitigating oxidative damage associated with neurodegenerative diseases .

- Acetylcholinesterase Inhibition : this compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . The IC50 value for AChE inhibition by purified bacoside A was found to be 9.91 µg/ml .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on U87MG cells demonstrated that pretreatment with this compound significantly preserved cell viability against β-amyloid toxicity. The results showed a marked reduction in cell death and oxidative stress markers compared to untreated controls. Specifically, this compound reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, indicating enhanced cellular antioxidant defenses .

In Vivo Studies

In animal models, this compound has been shown to improve cognitive functions. For instance, rats treated with Bacopa monnieri extracts containing Bacoside A exhibited enhanced performance in memory tasks and reduced anxiety levels. The underlying mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in brain tissues .

Pharmacokinetics and Bioavailability

The bioavailability of this compound is critical for its therapeutic efficacy. Research indicates that the compound undergoes metabolic transformation into more active aglycones such as jujubogenin and pseudojujubogenin, enhancing its pharmacological properties. These transformations improve the compound's ability to cross the blood-brain barrier (BBB), making it more effective in treating neurological disorders .

属性

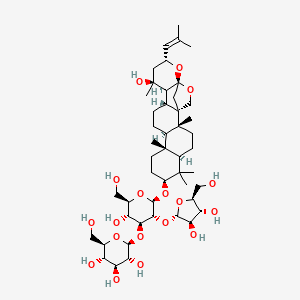

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVGTJBRPBOPH-INTDMYAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318255 | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157408-08-7 | |

| Record name | Bacoside A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157408-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacoside A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOSIDE A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。